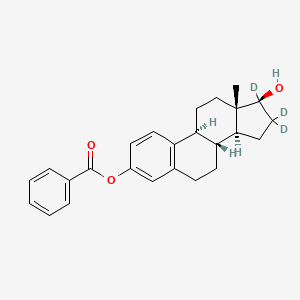

Estradiol benzoate-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベンゾエートエストラジオール-d3: は、合成エストロゲンエステルのベンゾエートエストラジオールの重水素化形態です。主にエストラジオールの薬物動態と代謝を研究するための科学研究で使用されます。 重水素標識により、さまざまな生物学的システムにおける正確な追跡と分析が可能になります .

準備方法

合成ルートと反応条件: ベンゾエートエストラジオール-d3は、重水素の存在下でエストラジオールを安息香酸でエステル化することにより合成されます。この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を使用します。 反応は還流条件下で行われ、エステル化が完全に完了することを保証します .

工業生産方法: ベンゾエートエストラジオール-d3の工業生産は、同様の合成ルートに従いますが、規模が大きくなります。 このプロセスには、高純度の試薬と厳格な品質管理手順が伴い、最終製品の一貫性と純度を確保します .

化学反応の分析

反応の種類: ベンゾエートエストラジオール-d3は、以下を含むさまざまな化学反応を起こします。

加水分解: エステル結合を加水分解して、エストラジオールと安息香酸を生成できます。

酸化: ベンゾエートエストラジオール-d3は、エストロン誘導体を形成するために酸化することができます。

一般的な試薬と条件:

加水分解: 塩酸または水酸化ナトリウムを使用する酸性または塩基性条件。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

生成される主な生成物:

加水分解: エストラジオールと安息香酸。

酸化: エストロン誘導体。

還元: ジヒドロエストラジオール誘導体.

科学研究における用途

化学: ベンゾエートエストラジオール-d3は、エストラジオールの代謝経路と分解産物を理解するための化学研究におけるトレーサーとして使用されます。 重水素標識により、正確な質量分析が可能になります .

生物学: 生物学的研究において、ベンゾエートエストラジオール-d3は、ホルモンが細胞プロセスや受容体結合に及ぼす影響を研究するために使用されます。 エストロゲン受容体相互作用のダイナミクスを理解するのに役立ちます .

医学: 医療研究において、ベンゾエートエストラジオール-d3は、エストラジオールベースの治療の薬物動態と薬力学を調査するために使用されます。 有効性と安全性プロファイルを向上させた新しいエストロゲン系薬物の開発に役立ちます .

産業: 製薬業界では、ベンゾエートエストラジオール-d3は、新しいエストロゲン系製剤の開発と試験に使用されます。 最終製品の安定性とバイオアベイラビリティを確保するのに役立ちます .

科学的研究の応用

Chemistry: Estradiol benzoate-d3 is used as a tracer in chemical studies to understand the metabolic pathways and degradation products of estradiol. The deuterium labeling allows for precise mass spectrometric analysis .

Biology: In biological research, this compound is used to study the hormone’s effects on cellular processes and receptor binding. It helps in understanding the dynamics of estrogen receptor interactions .

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of estradiol-based therapies. It aids in the development of new estrogenic drugs with improved efficacy and safety profiles .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new estrogenic formulations. It helps in ensuring the stability and bioavailability of the final products .

作用機序

ベンゾエートエストラジオール-d3は、エストラジオールのプロドラッグとして作用します。投与後、加水分解されてエストラジオールが遊離し、さまざまな組織のエストロゲン受容体に結合します。エストラジオールがその受容体に結合すると、遺伝子転写が活性化され、その後の生物学的効果が引き起こされます。 重水素標識は作用機序を変更しませんが、生物学的システムにおける正確な追跡を可能にします .

類似の化合物との比較

類似の化合物:

ベンゾエートエストラジオール: ベンゾエートエストラジオールの非重水素化形態。

バレレートエストラジオール: ホルモン療法で使用されるエストラジオールの別のエステル。

シпионаートエストラジオール: さまざまな治療用途で使用されるエストラジオールの長時間作用型エステル.

独自性: ベンゾエートエストラジオール-d3は、重水素標識により、研究における正確な追跡と分析が可能になるため、独特です。 これは、非重水素化対応物と比較して、薬物動態と代謝研究において特に価値があります .

類似化合物との比較

Estradiol benzoate: The non-deuterated form of estradiol benzoate.

Estradiol valerate: Another ester of estradiol used in hormone therapy.

Estradiol cypionate: A long-acting ester of estradiol used in various therapeutic applications.

Uniqueness: Estradiol benzoate-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .

特性

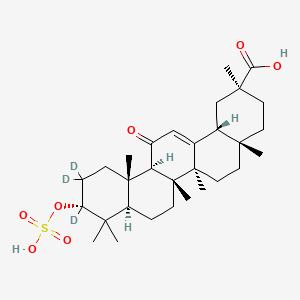

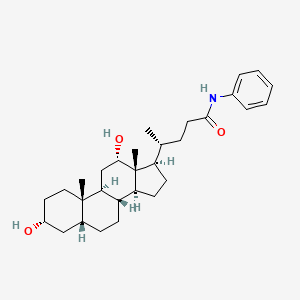

分子式 |

C25H28O3 |

|---|---|

分子量 |

379.5 g/mol |

IUPAC名 |

[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1/i12D2,23D |

InChIキー |

UYIFTLBWAOGQBI-VTAKYRPZSA-N |

異性体SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C)O |

正規SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)